molecular formula C15H26N2O2 B13339371 tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate

tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13339371
M. Wt: 266.38 g/mol
InChI Key: BITQTFGWYVVGHG-UHFFFAOYSA-N
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Description

tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which can influence its biological activity and pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the [3 + 2] annulation of cyclopropenes with aminocyclopropanes . This reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. specific industrial methods for large-scale production are not well-documented in the literature. The use of photochemistry and specialized catalysts may pose challenges for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the amino and carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific biological context and the compound’s functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of a spirocyclic structure with tert-butyl and amino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

tert-butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C15H26N2O2/c1-14(2,3)19-13(18)17-6-4-15(5-7-17)9-10-8-11(10)12(15)16/h10-12H,4-9,16H2,1-3H3

InChI Key

BITQTFGWYVVGHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3CC3C2N

Origin of Product

United States

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